N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide
CAS No.: 132257-11-5
Cat. No.: VC20805377
Molecular Formula: C31H31NO4
Molecular Weight: 481.6 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide - 132257-11-5](/images/no_structure.jpg)
Specification
CAS No. | 132257-11-5 |
---|---|
Molecular Formula | C31H31NO4 |
Molecular Weight | 481.6 g/mol |
IUPAC Name | N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C31H31NO4/c1-34-30-20-25(14-17-29(30)36-23-27-10-6-3-7-11-27)18-19-32-31(33)21-24-12-15-28(16-13-24)35-22-26-8-4-2-5-9-26/h2-17,20H,18-19,21-23H2,1H3,(H,32,33) |
Standard InChI Key | ZDSILQMWZTUJBB-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES | COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Introduction
N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide is identified by the CAS registry number 132257-11-5, which serves as its unique identifier in chemical databases and research publications . This compound possesses a complex structure characterized by multiple phenyl rings connected through ether and amide linkages. The molecular formula of this compound is C₃₁H₃₁NO₄, with a calculated molecular weight of 481.58200 g/mol . The exact mass of the compound has been determined to be 481.22500, providing a reference point for mass spectrometric analysis .
Physicochemical Properties
The physicochemical properties of N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide contribute significantly to its behavior in biological systems and chemical reactions. These properties are summarized in the following table:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₁H₃₁NO₄ | |
Molecular Weight | 481.58200 g/mol | |
Exact Mass | 481.22500 | |
Polar Surface Area (PSA) | 56.79000 Ų | |
LogP | 6.14550 | |
Storage Condition | Room temperature |
The compound's relatively high LogP value of 6.14550 indicates significant lipophilicity, suggesting good membrane permeability but potentially limited water solubility . The polar surface area (PSA) of 56.79000 Ų provides insight into the compound's potential for passive membrane penetration and bioavailability . These properties are crucial considerations for researchers investigating the compound's biological applications and pharmacokinetic behavior.
Structural Features
The structure of N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide contains several key functional groups that influence its reactivity and biological interactions:
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An amide linkage that serves as a hydrogen bond donor and acceptor
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Two phenylmethoxy (benzyloxy) groups that contribute to the compound's lipophilicity
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A methoxy group that can participate in hydrogen bonding interactions
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Multiple aromatic rings that provide opportunities for π-π stacking interactions with biological targets
These structural features combine to create a molecule with potential for diverse chemical reactions and biological interactions, making it a compound of interest for various research applications.
Synthesis and Preparation Methods
The synthesis of N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide typically involves multiple reaction steps, with careful control of conditions to ensure high yield and purity. While specific synthetic routes may vary, a general approach involves the preparation of the appropriately substituted phenethylamine derivative and subsequent coupling with a phenylacetic acid derivative.
Common Synthetic Pathways
The synthesis typically includes steps such as:
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Preparation of the 3-methoxy-4-(phenylmethoxy)phenethylamine component
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Synthesis of the 4-(phenylmethoxy)phenylacetic acid component
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Amide coupling reaction between these two intermediates
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Purification of the final product through appropriate chromatographic techniques
Each step requires optimization of reaction conditions, including temperature, solvent selection, and reaction time, to maximize yield and minimize side products. The final product is typically characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Structure-Activity Relationships and Chemical Reactivity
The structure of N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide offers several sites for potential chemical modifications, enabling the development of structure-activity relationship studies. These modifications can be targeted to enhance specific properties or biological activities.
Chemical Reactivity
The chemical reactivity of N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide is primarily determined by its functional groups:
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The benzyl ether groups can undergo hydrogenolysis to reveal phenolic hydroxyl groups
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The amide group can be hydrolyzed under acidic or basic conditions
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The aromatic rings can participate in various electrophilic substitution reactions
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The methoxy group can be cleaved under specific conditions to reveal a hydroxyl group
These reactions provide pathways for the synthetic transformation of the compound, enabling access to derivatives with potentially enhanced properties or biological activities.
Analytical Considerations and Characterization
Proper characterization of N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide is essential for confirming its identity and purity in research applications. Various analytical techniques can be employed for this purpose.
Spectroscopic Analysis
Key spectroscopic methods for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, to confirm structural features
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Mass spectrometry to verify molecular weight and fragmentation patterns
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Infrared (IR) spectroscopy to identify functional groups, especially the characteristic amide carbonyl absorption
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Ultraviolet-visible (UV-Vis) spectroscopy to analyze chromophores associated with the aromatic rings
These techniques, when combined, provide comprehensive structural confirmation and can identify potential impurities or degradation products.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide:
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High-Performance Liquid Chromatography (HPLC) for quantitative analysis and purity determination
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Thin-Layer Chromatography (TLC) for rapid screening and reaction monitoring
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Gas Chromatography (GC), potentially with derivatization, for volatile components or impurities
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Column chromatography for preparative purification
These methods are critical for ensuring that research-grade material meets the necessary quality standards for experimental applications.
Related Compounds and Structural Analogs
Several compounds share structural similarities with N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide, providing context for understanding its properties and potential applications. These related compounds include both naturally occurring molecules and synthetic derivatives.
Structural Analogs
Notable structural analogs include:
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N-(β-(3-Methoxy-4-benzyloxy-phenyl)-aethyl)-4-benzyloxy-phenylacetamid, which is an alternative naming for the same compound
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(4-Benzyloxy-phenyl)-essigsaeure-(4-benzyloxy-3-methoxy-phenaethylamid), another synonym representing the same molecular structure
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Related compounds with variations in substitution patterns on the aromatic rings
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Analogs with modified linkages between the aromatic components
These structural relationships provide valuable insights into the broader chemical space occupied by this compound and its derivatives.
Comparative Analysis
Comparative analysis of N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide with its structural analogs can reveal structure-activity patterns and guide the development of compounds with enhanced properties. Key considerations in such analyses include:
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The impact of substitution patterns on physicochemical properties
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The influence of functional group modifications on biological activity
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The role of conformational flexibility in molecular recognition
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The contribution of specific structural features to target binding
Such comparative studies represent a valuable approach to understanding the fundamental relationships between chemical structure and biological function.
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